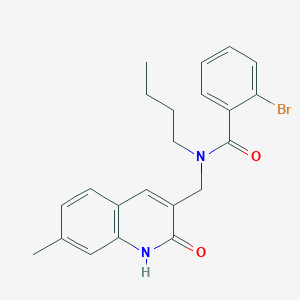
4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide, also known as TAPI-1, is a chemical compound that has gained significant attention in the scientific community due to its potential applications in cancer research. TAPI-1 is a potent inhibitor of the matrix metalloproteinases (MMPs), which are enzymes that play a critical role in the degradation of extracellular matrix (ECM) proteins. Inhibition of MMPs has been shown to have therapeutic potential in cancer treatment, making TAPI-1 a promising candidate for further investigation.
作用機序
4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide inhibits MMPs by binding to the active site of the enzyme, preventing it from degrading ECM proteins. This leads to a decrease in cancer cell invasion and metastasis, making this compound a promising candidate for cancer treatment.
Biochemical and Physiological Effects:
This compound has been shown to have a number of biochemical and physiological effects. In addition to its inhibitory effects on MMPs, this compound has been shown to induce apoptosis (programmed cell death) in cancer cells, inhibit angiogenesis (the formation of new blood vessels), and suppress tumor growth.
実験室実験の利点と制限
One of the advantages of using 4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide in lab experiments is its specificity for MMPs. This compound has been shown to be a potent inhibitor of MMPs, while having little to no effect on other enzymes. This allows for more targeted research on the role of MMPs in cancer progression. One limitation of using this compound in lab experiments is its potential toxicity. This compound has been shown to have cytotoxic effects on some cell lines, which may limit its use in certain experiments.
将来の方向性
There are several future directions for research on 4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide. One area of interest is the development of more potent and selective MMP inhibitors. Another area of research is the development of combination therapies involving this compound and other cancer treatments, such as chemotherapy or radiation therapy. Additionally, further research is needed to better understand the mechanisms underlying this compound's effects on cancer cells, which could lead to the development of more effective cancer treatments.
合成法
4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide can be synthesized using a multi-step process that involves the reaction of several chemical compounds. The synthesis method involves the reaction of 2-hydroxy-3-(m-tolyl)benzaldehyde with 2-amino-3-tert-butyl-5-methylphenol to form the intermediate compound, which is then reacted with 3-chloro-2-(chloromethyl)quinoline to produce the final product, this compound.
科学的研究の応用
4-(tert-butyl)-N-((2-hydroxyquinolin-3-yl)methyl)-N-(m-tolyl)benzamide has been extensively studied for its potential applications in cancer research. MMPs are known to play a critical role in cancer progression, as they are involved in the degradation of ECM proteins, which allows cancer cells to invade and metastasize to other parts of the body. Inhibition of MMPs has been shown to have therapeutic potential in cancer treatment, and this compound has been shown to be a potent inhibitor of MMPs.
特性
IUPAC Name |
4-tert-butyl-N-(3-methylphenyl)-N-[(2-oxo-1H-quinolin-3-yl)methyl]benzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H28N2O2/c1-19-8-7-10-24(16-19)30(27(32)20-12-14-23(15-13-20)28(2,3)4)18-22-17-21-9-5-6-11-25(21)29-26(22)31/h5-17H,18H2,1-4H3,(H,29,31) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZMSBWNPCZHTMPR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC=C1)N(CC2=CC3=CC=CC=C3NC2=O)C(=O)C4=CC=C(C=C4)C(C)(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H28N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
424.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

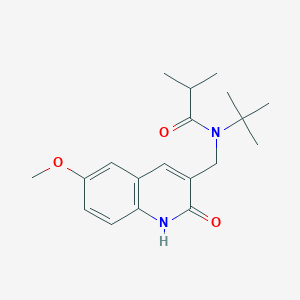
![N-(1-butyl-8-methyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-3-nitrobenzamide](/img/structure/B7703266.png)
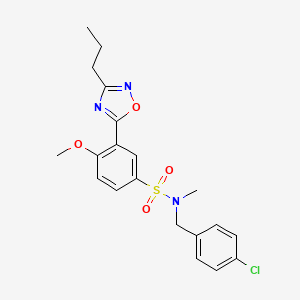
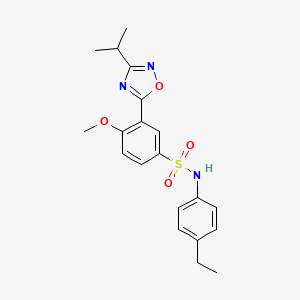
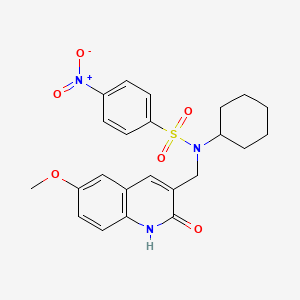

![N-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-2-(4-(N-(o-tolyl)sulfamoyl)phenoxy)acetamide](/img/structure/B7703319.png)
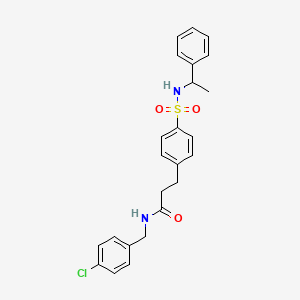
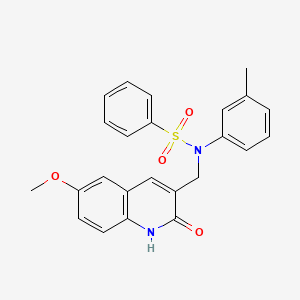
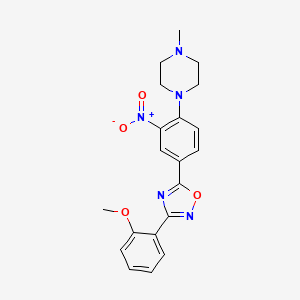
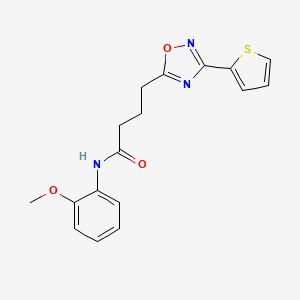
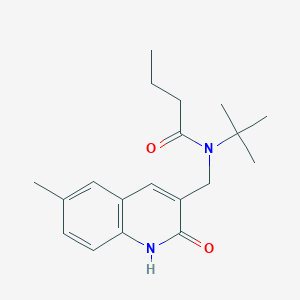
![3-(4-fluorophenyl)-5-oxo-N-(2-phenylethyl)-5H-[1,3]thiazolo[3,2-a]pyrimidine-6-carboxamide](/img/structure/B7703366.png)
